4,5-Dichloro-2-methyl-6-nitro-2,3-dihydropyridazin-3-one
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Overview
Description
4,5-Dichloro-2-methyl-6-nitro-2,3-dihydropyridazin-3-one is a heterocyclic compound with the molecular formula C5H3Cl2N3O3 and a molecular weight of 224 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes both nitro and chloro substituents on a pyridazinone ring .
Preparation Methods
The synthesis of 4,5-Dichloro-2-methyl-6-nitro-2,3-dihydropyridazin-3-one typically involves the nitration of 4,5-dichloro-2-methyl-2H-pyridazin-3-one using potassium nitrate and concentrated sulfuric acid . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to meet research-grade standards .
Chemical Reactions Analysis
4,5-Dichloro-2-methyl-6-nitro-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the pyridazinone ring.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dichloro-2-methyl-6-nitro-2,3-dihydropyridazin-3-one is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methyl-6-nitro-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes. The nitro and chloro groups enhance its binding affinity to active sites of enzymes, leading to inhibition of enzyme activity . This compound can interfere with various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 4,5-Dichloro-2-methyl-6-nitro-2,3-dihydropyridazin-3-one include:
2,4-Dichloro-3-methyl-6-nitrophenol: Similar in having both chloro and nitro groups but differs in the core structure.
4,5-Dichloro-2-methyl-2H-pyridazin-3-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4,5-dichloro-2-methyl-6-nitropyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O3/c1-9-5(11)3(7)2(6)4(8-9)10(12)13/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWYGJNFIGGGLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C(=N1)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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